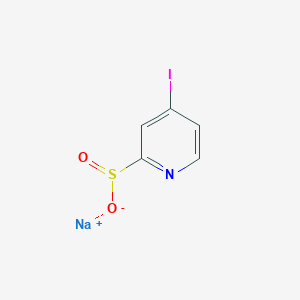
2-Methoxy-3-methyl-4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-methoxy-3-methyl-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives such as 2-methoxy-3-methyl-4-bromobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
4-Nitrobenzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 2-Methoxy-3-methyl-4-nitrobenzoic acid is unique due to the combined presence of methoxy, methyl, and nitro groups on the benzene ring.
Eigenschaften
Molekularformel |
C9H9NO5 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
2-methoxy-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)4-3-6(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) |
InChI-Schlüssel |
ZXEPCJNYTSCBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)

